molecular formula C11H10BrF6O4P B2670569 (4-Bromophenyl)methyl bis(2,2,2-trifluoroethyl) phosphate CAS No. 2445784-83-6

(4-Bromophenyl)methyl bis(2,2,2-trifluoroethyl) phosphate

Cat. No.: B2670569
CAS No.: 2445784-83-6
M. Wt: 431.065
InChI Key: VOJRKWXKLNMWFA-UHFFFAOYSA-N
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Description

(4-Bromophenyl)methyl bis(2,2,2-trifluoroethyl) phosphate is a chemical compound with the molecular formula C11H10BrF6O4P It is known for its unique structure, which includes a bromophenyl group and two trifluoroethyl groups attached to a phosphate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)methyl bis(2,2,2-trifluoroethyl) phosphate typically involves the reaction of (4-bromophenyl)methyl alcohol with bis(2,2,2-trifluoroethyl) phosphorochloridate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)methyl bis(2,2,2-trifluoroethyl) phosphate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Bromophenyl)methyl bis(2,2,2-trifluoroethyl) phosphate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Bromophenyl)methyl bis(2,2,2-trifluoroethyl) phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the trifluoroethyl groups can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorophenyl)methyl bis(2,2,2-trifluoroethyl) phosphate
  • (4-Fluorophenyl)methyl bis(2,2,2-trifluoroethyl) phosphate
  • (4-Methylphenyl)methyl bis(2,2,2-trifluoroethyl) phosphate

Uniqueness

(4-Bromophenyl)methyl bis(2,2,2-trifluoroethyl) phosphate is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other halogenated analogs. The trifluoroethyl groups also confer distinct physicochemical properties, such as increased stability and lipophilicity, making this compound particularly valuable in various research and industrial applications .

Properties

IUPAC Name

(4-bromophenyl)methyl bis(2,2,2-trifluoroethyl) phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrF6O4P/c12-9-3-1-8(2-4-9)5-20-23(19,21-6-10(13,14)15)22-7-11(16,17)18/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOJRKWXKLNMWFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COP(=O)(OCC(F)(F)F)OCC(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrF6O4P
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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